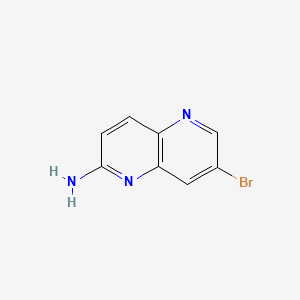

7-Bromo-1,5-naphthyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,5-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONDVTGZCODVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 1,5 Naphthyridin 2 Amine and Its Precursors

Strategies for Constructing the 1,5-Naphthyridine (B1222797) Core System

The formation of the bicyclic 1,5-naphthyridine ring system is a critical step in the synthesis of 7-Bromo-1,5-naphthyridin-2-amine. Chemists have developed a range of methods, from traditional acid-catalyzed cyclizations to modern palladium-catalyzed cross-coupling reactions, to efficiently construct this scaffold.

Traditional Cyclization Reactions (e.g., Skraup, Gould-Jacobs, Friedländer adaptations)

Classical ring-forming reactions provide foundational routes to the 1,5-naphthyridine core, often starting from substituted pyridine (B92270) precursors.

The Skraup reaction , one of the oldest methods for quinoline (B57606) synthesis, has been adapted for 1,5-naphthyridines. This reaction typically involves the treatment of a 3-aminopyridine (B143674) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.govmdpi.com For instance, substituted 3-aminopyridines can be reacted with glycerol to yield the corresponding 1,5-naphthyridine derivatives. nih.gov A modified Skraup synthesis can also be employed to prepare fused 1,5-naphthyridine systems. mdpi.comnih.gov

The Gould-Jacobs reaction offers another pathway, generally proceeding through the condensation of an aminopyridine with a diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization. nih.gov

The Friedländer synthesis provides a versatile method for constructing the 1,5-naphthyridine skeleton by reacting a 3-aminopyridine-4-carbaldehyde or a related ketone with a compound containing an activated methylene (B1212753) group. nih.govwikipedia.org This approach is widely used for the synthesis of various substituted naphthyridines. researchgate.netacs.org

| Cyclization Reaction | Starting Materials | Key Features | Reference |

| Skraup Reaction | 3-Aminopyridine, Glycerol, H₂SO₄, Oxidizing agent | Harsh reaction conditions, classic method. | nih.govmdpi.com |

| Gould-Jacobs Reaction | Aminopyridine, Diethyl ethoxymethylenemalonate (EMME) | Two-step process involving condensation and thermal cyclization. | nih.gov |

| Friedländer Synthesis | 3-Aminopyridine-4-carbaldehyde/ketone, Activated methylene compound | Versatile and widely applicable for substituted naphthyridines. | nih.govwikipedia.org |

Advanced Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions, which offer milder conditions and greater functional group tolerance for the construction and functionalization of heterocyclic systems like 1,5-naphthyridine.

The Suzuki-Miyaura coupling has been effectively utilized for the synthesis of highly substituted 1,6-naphthyridines and can be conceptually applied to the 1,5-isomer. rhhz.net This reaction involves the coupling of a halogenated (e.g., bromo- or iodo-) naphthyridine or a precursor with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This method allows for the introduction of aryl or other substituents onto the naphthyridine core.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds and is particularly relevant for the synthesis of 2-amino-1,5-naphthyridines. wikipedia.orgacsgcipr.orgrug.nl This palladium-catalyzed reaction couples an aryl halide (such as a 2-chloro- or 2-bromo-1,5-naphthyridine) with an amine. nih.gov The choice of phosphine (B1218219) ligand is crucial for the efficiency of this transformation. youtube.com This reaction can be used to introduce the 2-amino group either onto a pre-formed 1,5-naphthyridine ring or during the construction of the core itself. mdpi.comnih.gov

| Cross-Coupling Reaction | Reactants | Catalyst System | Key Application | Reference |

| Suzuki-Miyaura Coupling | Halogenated naphthyridine, Boronic acid/ester | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | C-C bond formation, arylation of the naphthyridine core. | mdpi.comrhhz.netresearchgate.net |

| Buchwald-Hartwig Amination | Halogenated naphthyridine, Amine | Palladium catalyst, Phosphine ligand, Base | C-N bond formation, synthesis of amino-naphthyridines. | nih.govwikipedia.orgrug.nl |

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is an achiral molecule, the development of stereoselective methods for the synthesis of related chiral 1,5-naphthyridine analogues is an area of significant interest, particularly for pharmaceutical applications.

One notable approach to introduce stereocenters is through the aza-Diels-Alder reaction . This cycloaddition reaction can be used to synthesize tetrahydro-1,5-naphthyridine derivatives in a regio- and stereoselective manner. nih.gov For example, the reaction between an imine derived from a 3-aminopyridine and a suitable dienophile can proceed through an endo transition state to afford tetrahydro-1,5-naphthyridines with controlled stereochemistry. nih.gov Subsequent aromatization can then lead to the corresponding substituted 1,5-naphthyridine. An enantioselective total synthesis of the potent antibiotic GSK966587, which features a fused 1,5-naphthyridine core, has been accomplished, highlighting the importance of stereocontrol in this class of compounds. mdpi.com

Regioselective Bromination Techniques for 1,5-Naphthyridin-2-amine (B103514)

Once the 2-amino-1,5-naphthyridine precursor is synthesized, the next crucial step is the regioselective introduction of a bromine atom at the 7-position. The electronic properties of the 1,5-naphthyridine ring system, influenced by the electron-donating amino group, will direct the electrophilic substitution.

Direct Halogenation Methods

Direct bromination of the 1,5-naphthyridine core is a common method for introducing a bromine atom. Bromination of the parent 1,5-naphthyridine with bromine in acetic acid has been reported. nih.gov For the bromination of 2-amino-1,5-naphthyridine, the position of bromination will be influenced by the directing effect of the amino group and the inherent reactivity of the naphthyridine ring. In general, electrophilic attack on the 1,5-naphthyridine ring is expected to occur at positions 3 and 7. The presence of the activating amino group at position 2 would further activate the ring towards electrophilic substitution, likely directing the incoming electrophile to the para-position (C7) and potentially the ortho-position (C3). Careful control of reaction conditions would be necessary to achieve selective bromination at the desired C7 position.

Indirect Strategies via Precursor Functionalization

Indirect methods for bromination can offer greater control over regioselectivity. One such strategy involves the synthesis of a precursor that is already functionalized at the 7-position, which can then be converted to the bromo-substituted final product. For example, it is possible to synthesize an 8-bromo-2-methoxy-1,5-naphthyridine (B592067) derivative, which could potentially be converted to the desired 7-bromo-2-amino-1,5-naphthyridine through a series of functional group interconversions. mdpi.com Another approach could involve the synthesis of a 7-hydroxy-1,5-naphthyridin-2-amine, which could then be converted to the 7-bromo derivative using a suitable brominating agent.

Introduction of the 2-Amine Moiety

The introduction of an amine group at the 2-position of the 7-bromo-1,5-naphthyridine scaffold is a critical step in the synthesis of the target compound. Several methodologies have been employed to achieve this transformation, each with its own advantages and limitations.

Nucleophilic aromatic substitution (SNAr) is a common and effective method for introducing an amino group onto an aromatic ring. In the context of 7-bromo-1,5-naphthyridine, this typically involves the displacement of a suitable leaving group, such as a halogen, by an amine nucleophile.

For instance, the reaction of a dihalogenated 1,5-naphthyridine derivative with an amine in the presence of a base like cesium carbonate (Cs₂CO₃) at elevated temperatures can yield the corresponding amino-substituted product. nih.gov The reactivity of the halogen leaving group is an important consideration, with fluorine often being more readily displaced than chlorine or bromine in SNAr reactions due to its strong electron-withdrawing nature, which activates the ring towards nucleophilic attack. This is a key principle in nucleophilic aromatic substitution, where the rate-determining step is often the initial attack of the nucleophile.

Another approach involves the use of ammonium (B1175870) hydroxide (B78521) in a sealed tube at high temperatures to introduce the amino group. nih.gov Additionally, an azidation reaction with sodium azide (B81097) (NaN₃) followed by reduction, for example with tin(II) chloride (SnCl₂), can also be used to form the 2-amino functionality. nih.gov Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming carbon-nitrogen bonds and can be employed to introduce the 2-amine moiety on the 1,5-naphthyridine core. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Halogenated 1,5-naphthyridine | Amines, Cs₂CO₃, 110 °C | Amino-1,5-naphthyridine derivatives | nih.gov |

| 2-Chloro-1,5-naphthyridine derivative | Ammonium hydroxide, sealed tube, 140 °C | 2-Amino-1,5-naphthyridine derivative | nih.gov |

| 2-Chloro-1,5-naphthyridine derivative | 1. NaN₃ 2. SnCl₂ | 2-Amino-1,5-naphthyridine derivative | nih.gov |

| 2-Chloro-1,5-naphthyridine | Amines, Palladium catalyst (e.g., with XantPhos ligand) | 2-Amino-1,5-naphthyridine derivatives | nih.gov |

Reductive amination offers an alternative pathway for the introduction of an amino group. This two-step process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. While direct application to the synthesis of this compound from a corresponding carbonyl precursor is less commonly reported in readily available literature, the principles of reductive amination are well-established in organic synthesis.

Key reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H). harvard.edumasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is stable under mildly acidic conditions and selectively reduces the iminium ion in the presence of the carbonyl group. harvard.edu Sodium triacetoxyborohydride is another mild and selective reagent that is often used in reductive amination reactions. harvard.edumasterorganicchemistry.com

The general applicability of this method to the 1,5-naphthyridine system would depend on the availability of the corresponding 2-oxo-7-bromo-1,5-naphthyridine precursor.

The formation of an amide or urea (B33335) linkage followed by subsequent chemical manipulation can also serve as a route to the 2-amino functionality. This strategy often involves the coupling of a carboxylic acid or its derivative with an amine, or the reaction of an amine with an isocyanate or a similar reagent.

Palladium-catalyzed cross-coupling reactions can be utilized to form an amide bond. For example, the coupling of a bromo-substituted 1,5-naphthyridine with an amide in the presence of a palladium catalyst and a suitable ligand, such as (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), can yield an amide-containing derivative. nih.gov This amide can then potentially be hydrolyzed or subjected to other transformations to yield the desired 2-amine.

While direct amidation of a carboxylic acid precursor on the naphthyridine ring is a possibility, the interconversion of amides through transamidation is also an emerging strategy in organic synthesis. dntb.gov.ua These methods provide alternative avenues for the construction of the C-N bond necessary for the 2-amine moiety.

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| 7-Bromo-1,5-naphthyridine derivative | Tetrahydropyran-amide, Palladium catalyst, (R)-(+)-BINAP | Amide-containing 1,5-naphthyridine derivative | nih.gov |

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the desired product. Key parameters that are often varied include the choice of solvent, temperature, reaction time, catalyst, and the nature of the reactants and reagents.

For nucleophilic aromatic substitution reactions, factors such as the solvent polarity, the strength of the base used, and the reaction temperature can significantly influence the rate and outcome of the reaction. For instance, the use of a high-boiling point solvent can allow for higher reaction temperatures, which may be necessary to overcome the activation energy barrier for the substitution.

In palladium-catalyzed reactions, the choice of the palladium precursor, the ligand, the base, and the solvent are all critical for achieving high yields and good selectivity. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation (in the case of cross-coupling), and reductive elimination.

Systematic studies are often undertaken to screen different reaction conditions to identify the optimal set of parameters. This can involve varying one parameter at a time or using design of experiment (DoE) methodologies to efficiently explore the reaction space. The goal is to develop a robust and scalable process that consistently provides the target compound in high yield and purity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Binding Affinities and Modes

Molecular docking studies on various naphthyridine derivatives have been instrumental in predicting their binding affinities and understanding their interaction modes with biological targets. For instance, studies on 1,7-naphthyridine (B1217170) analogues as inhibitors of PIP4K2A have utilized molecular docking to investigate the nature of binding interactions. The results indicated that several compounds exhibited high binding affinity with the receptor molecule. nih.gov Similarly, docking studies of researchgate.netambeed.com-naphthyridine derivatives have revealed strong binding affinities and favorable molecular interactions, supporting their potential as therapeutic agents. tandfonline.com While specific docking data for 7-Bromo-1,5-naphthyridin-2-amine is not available, the consistent findings for related naphthyridine scaffolds suggest that this compound would also likely exhibit significant binding interactions with relevant biological targets. The predicted binding energies for various related compounds often fall within a range that indicates stable complex formation.

| Naphthyridine Derivative Class | Target | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| 1,7-Naphthyridine Analogues | PIP4K2A | High | Hydrogen bonding, pi-pi interactions, pi-cation interactions nih.gov |

| researchgate.netambeed.com-Naphthyridine Derivatives | Various (Anticancer/Antimicrobial) | Strong | Favorable molecular interactions tandfonline.com |

| 1,8-Naphthyridinesulfonamides | Bacterial targets | Effective binding | Not specified mdpi.com |

Identification of Key Interacting Residues

A crucial outcome of molecular docking simulations is the identification of key amino acid residues within the target's binding site that are essential for ligand recognition and binding. In studies of 1,7-naphthyridine inhibitors, hydrogen bonding, pi-pi interactions, and pi-cation interactions were found to modulate the binding interaction with the receptor. nih.gov For other naphthyridine derivatives, specific interactions with residues such as His228 have been demonstrated through molecular docking. mdpi.com These interactions are critical for the stability of the ligand-protein complex and are a key determinant of the compound's biological activity. The identification of these residues provides a roadmap for the rational design of new derivatives with improved potency and selectivity. For this compound, it is hypothesized that the amino group and the nitrogen atoms of the naphthyridine core would be key players in forming hydrogen bonds with receptor residues.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic properties and reactivity of molecules. These methods are invaluable for characterizing the intrinsic properties of compounds like this compound.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on molecules with similar structural motifs, such as 2-amino-7-bromo-5-oxo- researchgate.netbenzopyrano [2,3-b]pyridine-3-carbonitrile, have been performed to optimize the molecular structure and predict stable conformations. researchgate.net Such calculations, typically using basis sets like 6-311G(d,p), provide accurate bond parameters and are in good agreement with experimental data where available. researchgate.net For novel 1,8-naphthyridines, DFT calculations at the B3LYP/6-31(d) level have been employed to study their electronic properties and relate them to biological activity. researchgate.net These studies are fundamental for understanding the molecule's geometry and electronic distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a useful approach for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. irjweb.com In the study of imidazole (B134444) derivatives, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, reflecting the chemical reactivity of the molecule. irjweb.com The analysis of HOMO and LUMO energies helps in understanding the charge transfer interactions within the molecule. irjweb.com

| Parameter | Significance | Typical Calculated Values for Heterocyclic Amines (eV) |

| EHOMO | Electron-donating ability | -6.0 to -5.0 |

| ELUMO | Electron-accepting ability | -2.0 to -1.0 |

| ΔE (HOMO-LUMO Gap) | Chemical reactivity and stability | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. researchgate.net For various heterocyclic compounds, MEP maps are generated to identify these reactive sites. researchgate.net In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the naphthyridine ring and the bromine atom, indicating their role in electrophilic interactions. The amino group would contribute to the electrostatic potential landscape, influencing hydrogen bonding capabilities.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies specifically investigating this compound were identified in the reviewed literature. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with biological macromolecules.

There are no published studies that have explored the conformational landscape of this compound. Such studies would typically involve computational methods to identify the energetically favorable three-dimensional arrangements (conformers) of the molecule, which is crucial for understanding its interaction with biological targets.

Information regarding the use of molecular dynamics simulations to assess the selectivity and stability of this compound as a ligand for any specific biological target is not available. These types of studies are essential in drug discovery to predict how tightly a ligand will bind to its intended target and to assess its potential for off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Analysis

No QSAR studies have been reported for this compound or a closely related series of analogs. QSAR analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Due to the absence of QSAR studies, there are no predictive models available for the biological activity of this compound. The development of such models requires a dataset of structurally related compounds with experimentally determined biological activities, which appears to be unavailable for this specific chemical entity.

Without QSAR or other relevant computational studies, the key pharmacophoric features of this compound have not been identified. Pharmacophore modeling is used to define the essential spatial arrangement of molecular features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to exert a specific biological activity.

Future Directions and Advanced Research Perspectives

Exploration of 7-Bromo-1,5-naphthyridin-2-amine as a Versatile Synthetic Synthon

This compound serves as a crucial starting material for the creation of a wide array of more complex molecules. Its utility stems from the presence of two key reactive sites: the bromo substituent and the amino group. The bromine atom at the 7-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups, thereby enabling the synthesis of a vast library of novel compounds.

The amino group at the 2-position provides another handle for chemical modification. It can undergo reactions like acylation, alkylation, and condensation to introduce different functionalities. This dual reactivity makes this compound a highly versatile synthon for constructing complex molecular architectures with potential therapeutic value. For instance, the bromo group can be replaced with various amines to generate N4-substituted derivatives, some of which have shown significant antimalarial activity. publish.csiro.au

Development of Novel Methodologies for Derivatization

Future research will likely focus on developing more efficient and selective methods for the derivatization of this compound. This includes the exploration of new catalytic systems for cross-coupling reactions that can tolerate a wider range of functional groups and proceed under milder conditions. Furthermore, the development of regioselective reactions that can differentiate between the two nitrogen atoms in the naphthyridine core would be highly valuable for creating specific isomers with distinct biological profiles.

One area of interest is the use of flow chemistry for the synthesis and derivatization of this scaffold. Flow chemistry can offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for rapid library synthesis. Additionally, the application of photoredox catalysis could open up new avenues for the functionalization of the naphthyridine ring system.

Derivatization strategies can also involve modifications of the amino group. The use of various derivatizing agents, such as those used for analyzing low molecular weight amines, could be explored to introduce a wide range of functionalities. thermofisher.com For example, reagents like 4-bromomethyl-7-methoxycoumarin (B43491) could be used to introduce fluorescent tags for biological studies. nih.gov

Integrated Approaches Combining Synthesis, Biology, and Computation for Scaffold Optimization

To accelerate the discovery of new drug candidates based on the this compound scaffold, an integrated approach that combines synthetic chemistry, biological evaluation, and computational modeling is essential. This multidisciplinary strategy allows for a more rational and efficient drug discovery process.

Computational studies , such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of novel derivatives with their biological targets and to understand the structure-activity relationships (SAR). researchgate.net This information can then guide the design and synthesis of more potent and selective inhibitors. For example, computational tools can help in designing derivatives with improved pharmacokinetic properties. rsc.org

High-throughput screening of compound libraries derived from this compound against a panel of biological targets can rapidly identify initial hits. Subsequent biological evaluation of these hits in cellular and preclinical models can then validate their therapeutic potential. tandfonline.comnih.gov This iterative cycle of design, synthesis, and testing is crucial for optimizing the lead compounds.

Investigation of Emerging Therapeutic Areas for Naphthyridine-Based Scaffolds

The 1,5-naphthyridine (B1222797) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. nih.govresearchgate.net Future research should explore the potential of this compound derivatives in emerging therapeutic areas.

Table 1: Potential Therapeutic Applications of Naphthyridine Scaffolds

| Therapeutic Area | Target/Mechanism | Reference |

| Anticancer | Topoisomerase I and II inhibition, Kinase inhibition (e.g., ERK2, Aurora B) | tandfonline.comnih.govencyclopedia.pubresearchgate.net |

| Antimalarial | Inhibition of Plasmodium falciparum protein farnesyltransferase | publish.csiro.aunih.govgrafiati.comnih.gov |

| Antileishmanial | Inhibition of Leishmania DNA topoisomerase IB | nih.govnih.gov |

| Neurodegenerative Diseases | BACE1 inhibition (Alzheimer's disease), Tau tracer development | nih.gov |

| Antiviral | Inhibition of viral replication (e.g., HCV) | rsc.org |

| Antibacterial | Inhibition of DNA gyrase and topoisomerase IV | jchr.orgmdpi.com |

| Immunomodulatory/Anti-inflammatory | Downregulation of pro-inflammatory cytokines, IDO1 inhibition | tandfonline.combohrium.com |

| RNA Targeting | Binding to disease-associated RNA structures (e.g., in myotonic dystrophy) | nih.gov |

Translational Research Implications (excluding human clinical trials)

The promising preclinical data for various 1,5-naphthyridine derivatives suggests significant translational potential. Further preclinical studies are warranted to fully characterize the efficacy and safety profiles of these compounds. This includes in-depth pharmacokinetic and pharmacodynamic (PK/PD) studies to understand how the compounds are absorbed, distributed, metabolized, and excreted by the body, and how they interact with their intended targets in a living system. tandfonline.com

Preclinical evaluation in relevant animal models of disease is a critical next step. For instance, derivatives showing potent anticancer activity in vitro would need to be tested in xenograft models to assess their in vivo efficacy. tandfonline.com Similarly, compounds with promising antimalarial or antileishmanial activity would require evaluation in appropriate infection models. publish.csiro.aunih.gov

The development of biomarkers to monitor the therapeutic response and potential toxicity of these compounds will also be crucial for their eventual translation into the clinic. These preclinical studies will provide the necessary data to support the initiation of future clinical trials.

Q & A

Q. What are the optimal synthetic routes for introducing bromine at the 7-position of 1,5-naphthyridin-2-amine?

The bromination of 1,5-naphthyridine derivatives often involves halogen exchange or direct substitution. For example, 3-bromo-1,5-naphthyridine can undergo amination with NH₃ in the presence of CuSO₄·17H₂O under sealed conditions (40 h, 75% yield) to yield 1,5-naphthyridin-3-amine . In another approach, dibromo derivatives like 2,3-dibromo-1,5-naphthyridine react with ammonia (NH₃/EtOH, 160°C, sealed, 48 h) to selectively substitute one bromine, yielding 3-bromo-1,5-naphthyridin-2-amine . These methods highlight the importance of reaction time, temperature, and catalyst selection for regioselectivity.

Q. How can hydrolysis conditions affect the stability of 7-bromo-1,5-naphthyridin-2-amine?

Alkaline hydrolysis of 1,5-naphthyridin-2-amine derivatives under reflux with 2 M NaOH (45 min, 54% yield) can lead to ring-opening or oxidation products, such as 1-hydroxy-1,5-naphthyridin-2(1H)-one 5-oxide . Acidic conditions (H₂SO₄/NaNO₂, 0–100°C) may preserve the bromine substituent but require careful control of reaction time and temperature to avoid degradation .

Q. What spectroscopic techniques are used to confirm the tautomeric equilibrium of 1,5-naphthyridin-2-amine derivatives?

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound?

The bromine at the 7-position serves as a versatile handle for cross-coupling. For example, palladium-mediated coupling (e.g., with arylboronic acids) in the presence of tetrakis(triphenylphosphine)palladium (5 mol%) and potassium phosphate in 1,4-dioxane/H₂O (85–95°C, 15 h) has been demonstrated for analogous brominated pyridines . Copper-mediated couplings (e.g., Ullmann-type) are also viable for introducing amines or heterocycles . Optimize ligand choice (e.g., XPhos) and solvent polarity to enhance yield and regioselectivity.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in biological screens (e.g., antimalarial activity) may arise from differences in substitution patterns or tautomerism. For instance, 4-chloro-1,5-naphthyridin-2-amine showed divergent activity compared to its bromo counterpart, suggesting halogen size and electronic effects play critical roles . Use structure-activity relationship (SAR) studies with systematic substitution at the 4-, 5-, and 8-positions to isolate contributing factors .

Q. How do charge-transfer complexes involving this compound influence material properties?

1,5-Naphthyridin-2-amine forms stable charge-transfer complexes with electron-deficient partners like tetracyanoquinodimethane (TCNQ), which exhibit unique electrical conductivity properties . The bromine substituent may enhance electron-withdrawing effects, modulating the HOMO-LUMO gap. Characterize these complexes via cyclic voltammetry and UV-vis spectroscopy to correlate structure with electronic behavior.

Q. What experimental designs mitigate challenges in synthesizing this compound analogs for drug discovery?

Fragment-based drug design (FBDD) strategies leverage the 1,5-naphthyridin-2-amine core as a scaffold. For example, derivatization at the 7-position with bromine allows further functionalization via cross-coupling to generate libraries of PRMT5 inhibitors . Use parallel synthesis with diversified boronic acids or amines, followed by high-throughput screening (HTS) to identify leads. Ensure purity via HPLC-MS and validate binding modes using X-ray crystallography or molecular docking.

Data Contradictions and Methodological Considerations

- Tautomerism Uncertainty : While IR data suggest tautomeric forms of 1,5-naphthyridin-2-amine, conflicting results from NMR and crystallography necessitate multi-technique validation .

- Biological Activity Variability : Screen derivatives under standardized assays (e.g., fixed pH, temperature) to control for environmental effects on tautomer equilibrium .

- Regioselectivity in Halogenation : Competing substitution pathways (e.g., 3- vs. 4-position bromination) require precise control of reaction stoichiometry and catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.